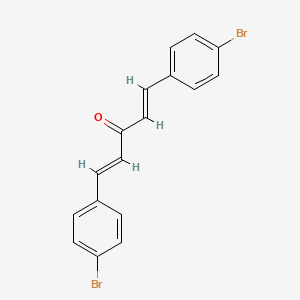

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Description

Properties

Molecular Formula |

C17H12Br2O |

|---|---|

Molecular Weight |

392.1 g/mol |

IUPAC Name |

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |

InChI Key |

WOPPTRDHNGHVRF-YDWXAUTNSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br)Br |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and oncology.[1][2] It prioritizes mechanistic insight, reproducible protocols, and structural validation.

Compound Class: Diarylpentanoid / Curcumin Mono-carbonyl Analog (MAC) CAS Registry Number: 115846-95-2 (Generic), 54006-55-2 (Isomer specific)[1][2][3]

Executive Summary: The "Stabilized Warhead"

In the development of anti-cancer therapeutics, Curcumin (diferuloylmethane) has long been a "privileged structure" plagued by poor bioavailability and rapid metabolic degradation. The molecule (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (hereafter referred to as B2BrBC ) represents a critical structural evolution.[1][2][3]

By truncating the 7-carbon linker of curcumin to a 5-carbon enone spacer and replacing the metabolically vulnerable phenolic hydroxyls with lipophilic bromine atoms, B2BrBC achieves three distinct advantages:

-

Enhanced Stability: Removal of the active methylene group prevents rapid hydrolytic degradation.[1][2]

-

Optimized Electrophilicity: The central dienone system acts as a tuned Michael acceptor, targeting thiols (cysteine residues) in oncogenic proteins like NF-

B and STAT3.[2] -

Halogen Bonding: The para-bromo substituents increase lipophilicity (LogP ~5.[1][2][3]5) and facilitate specific halogen-bonding interactions within hydrophobic protein pockets.[1][2]

Chemical Architecture & Synthesis

The synthesis of B2BrBC relies on the Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation.[1][2][3] Unlike complex multi-step pathways, this reaction is thermodynamically controlled to yield the stable

Retrosynthetic Logic

The target molecule is dissected at the

Reaction Mechanism & Pathway

The reaction proceeds via a bis-aldol condensation.[1][2][3] The initial formation of the mono-benzylidene acetone is followed rapidly by the second condensation.[1][2]

Figure 1: Step-wise synthesis pathway via Claisen-Schmidt condensation.[1][2][3] The reaction is driven to completion by the irreversible dehydration steps.[3]

Experimental Protocol: Synthesis & Purification

Standard Operating Procedure (SOP) for Research Scale (10 mmol)

Materials

-

Acetone (0.58 g, 0.74 mL, 10 mmol)

-

Ethanol (Absolute, 50 mL)

Methodology

-

Solubilization: Dissolve 4-bromobenzaldehyde (20 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: Add acetone (10 mmol) to the flask. Slowly add 5 mL of 10% NaOH dropwise while stirring.

-

Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. A yellow precipitate should begin to form within 30 minutes.[1]

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).

-

Isolation: Filter the yellow solid using a Buchner funnel. Wash with cold water (

mL) followed by cold ethanol ( -

Purification: Recrystallize from hot ethanol or ethyl acetate/hexane mixture.

Structural Characterization (Data Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Physicochemical Properties Table

| Property | Value / Range | Notes |

| Molecular Formula | ||

| Molecular Weight | 392.09 g/mol | |

| Melting Point | 210–212 °C (483–485 K) | Sharp melting point indicates high purity.[1][2][4] |

| Solubility | DMSO, DMF, Chloroform | Insoluble in water.[2] |

| Crystal System | Monoclinic / Orthorhombic | Planar olefinic bonds coplanar with phenyl rings.[1][2][3] |

Spectroscopic Signatures

1H NMR (500 MHz, CDCl3):

The definitive proof of the

-

7.67 (d,

-

7.02 (d,

-

7.54 (d, 4H, Ar-H),

IR Spectroscopy (KBr Pellet):

-

1643 cm⁻¹: C=O stretching (Ketone).[1][2] Note the lower frequency compared to non-conjugated ketones (usually 1715 cm⁻¹) due to resonance delocalization.[2]

Mechanism of Action: The Michael Acceptor

The pharmacological potency of B2BrBC is defined by its ability to covalently modify proteins.[2][3]

The Cysteine Trap

The central 1,4-pentadien-3-one motif contains two electrophilic carbons (

Unlike curcumin, which is reversible and unstable, the B2BrBC adduct is often more stable, leading to irreversible inhibition of the target protein and subsequent apoptosis in cancer cells (e.g., PC-3 prostate, MCF-7 breast).

Figure 2: Pharmacological mechanism.[1][2][3] The compound acts as a "warhead" targeting specific cysteine residues on oncogenic proteins.

References

-

Crystal Structure Analysis: Butcher, R. J., et al. (2007). "Crystal structure of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one." Acta Crystallographica Section E.

-

Synthesis & Bioactivity: Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin."[1][2][5] Bioorganic & Medicinal Chemistry Letters.

-

Michael Acceptor Mechanism: Aggarwal, B. B., et al. (2011). "Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues... role of Michael acceptors."[6][7][8] Biochemical Pharmacology.

-

PubChem Compound Summary: CID 6278496.[1][2] "(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one."[1][2][3][9][10]

Sources

- 1. (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | C17H12Br2O | CID 6278496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)- | C17H12Br2O | CID 5127600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel 1,4-Pentadien-3-one Oxime Esters Bearing Heterocycle Moiety [yyhx.ciac.jl.cn]

- 6. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues dibenzoylmethane, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of pro-inflammatory and proliferative pathways by diferuloylmethane (curcumin) and its analogues dibenzoylmethane, dibenzoylpropane, and dibenzylideneacetone: role of Michael acceptors and Michael donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. curcumin.co.nz [curcumin.co.nz]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Profiling and Applications of CAS 115846-95-2

As a Senior Application Scientist, I approach the characterization and application of synthetic intermediates not merely as a catalog of properties, but as a matrix of chemical potential. CAS 115846-95-2 , formally known as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one , is a heavily conjugated bischalcone derivative. Structurally homologous to dibenzylideneacetone (DBA), this compound features a cross-conjugated dienone system flanked by para-brominated phenyl rings.

This structural motif imparts unique electronic properties, making it a highly versatile scaffold. It serves as a bidentate ligand in organometallic chemistry, a synergistic agent in antimicrobial formulations, and a cytotoxic modulator in oncology. This whitepaper deconstructs the mechanistic chemistry, verified synthetic protocols, and biological applications of CAS 115846-95-2.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical parameters of CAS 115846-95-2 is critical for predicting its solubility, reactivity, and bioavailability. The para-bromo substituents significantly increase the lipophilicity (XLogP3 = 5.5) compared to unsubstituted DBA, which directly influences its cellular permeability and target binding affinity .

| Property | Value | Clinical / Chemical Significance |

| IUPAC Name | (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | Defines the trans, trans stereochemistry critical for receptor docking. |

| CAS Registry Number | 115846-95-2 | Standard identifier for regulatory and procurement tracking. |

| Molecular Formula | C17H12Br2O | Indicates a highly unsaturated, halogenated framework. |

| Molecular Weight | 392.09 g/mol | Falls within the Lipinski Rule of 5 threshold for oral bioavailability. |

| Melting Point | 211 °C (484 K) | High crystalline stability; indicative of strong intermolecular π-π stacking. |

| XLogP3 | 5.5 | High lipophilicity; suggests partitioning into lipid membranes. |

| Hydrogen Bond Acceptors | 1 | The central carbonyl oxygen serves as the sole H-bond acceptor. |

| Hydrogen Bond Donors | 0 | Lack of H-donors limits aqueous solubility but aids in hydrophobic pocket binding. |

| Exact Mass | 391.92344 Da | Utilized for high-resolution mass spectrometry (HRMS) validation. |

Mechanistic Chemistry: Synthesis & Crystallography

The synthesis of CAS 115846-95-2 relies on a double Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetone. The choice of a base-catalyzed route over an acid-catalyzed one is deliberate: the base facilitates the formation of the thermodynamic (1E,4E) isomer. The reaction proceeds via an enolate intermediate, followed by an aldol addition, and concludes with an irreversible E1cB (Elimination Unimolecular conjugate Base) dehydration .

Self-Validating Protocol: Base-Catalyzed Synthesis

Rationale: Ethanolic KOH is selected as the solvent-catalyst system because it homogenizes the organic reactants while providing sufficient basicity to drive the E1cB dehydration. The precipitation of the product serves as a thermodynamic sink, driving the equilibrium forward.

Step-by-Step Methodology:

-

Reagent Preparation : Dissolve 12.5 mmol (2.31 g) of 4-bromobenzaldehyde and 6.25 mmol (0.36 g) of acetone in 30 mL of absolute ethanol. Causality: A strict 2:1 stoichiometric ratio prevents the accumulation of the half-chalcone intermediate.

-

Catalyst Activation : In a separate vessel, dissolve 4.0 g of potassium hydroxide (KOH) in 20 mL of deionized water. Chill to 0–5 °C.

-

Controlled Addition : Slowly add the ethanolic reactant solution to the chilled aqueous KOH under vigorous magnetic stirring. Validation Checkpoint: The solution will transition from clear to turbid yellow within 15 minutes, indicating the onset of the first dehydration step.

-

Cross-Linking Phase : Allow the mixture to stir at room temperature (20–25 °C) for exactly 2 hours. Causality: Extended stirring ensures the second equivalent of aldehyde fully reacts with the intermediate enolate.

-

Quenching & Recovery : Quench the reaction by adding 20 mL of chilled water. Recover the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with 100 mL of cold water until the filtrate reaches a neutral pH. Validation Checkpoint: Neutral pH confirms the complete removal of the KOH catalyst, preventing base-catalyzed degradation during drying.

-

Purification : Recrystallize the crude product from boiling absolute ethanol. Dry under vacuum at 40 °C overnight. Validation Checkpoint: The formation of pure yellow block crystals with a sharp melting point of 211 °C confirms the purity of the (1E,4E) isomer.

Figure 1: Synthesis workflow of CAS 115846-95-2 via Claisen-Schmidt condensation.

Biological & Pharmacological Applications

The cross-conjugated dienone core of CAS 115846-95-2 acts as a Michael acceptor, allowing it to form covalent adducts with nucleophilic thiol groups (e.g., cysteine residues) on target proteins. This reactivity underpins its diverse biological profile.

Cytotoxicity and Apoptotic Modulation

Bischalcone derivatives are potent modulators of cellular oxidative stress. By depleting intracellular glutathione (GSH) via Michael addition, CAS 115846-95-2 induces the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately driving cancer cells into apoptosis.

Figure 2: Proposed apoptotic signaling pathway modulated by bischalcone derivatives.

Antifungal Synergy

Drug resistance in Candida species, particularly against fluconazole, is a growing clinical challenge. CAS 115846-95-2 and related monoketone curcumin analogs have demonstrated profound synergistic effects when co-administered with fluconazole . The mechanism relies on the compound's ability to alter intracellular ATP content and disrupt fungal cell membrane permeability, effectively re-sensitizing resistant Candida tropicalis and Candida albicans strains to standard azole therapies.

Aldose Reductase Inhibition

In the context of diabetic complications, the polyol pathway—driven by the enzyme Aldose Reductase (AR)—is a primary target. Curcuminoids and bischalcones like CAS 115846-95-2 have been evaluated as AR inhibitors. Molecular docking studies suggest that the rigid, conjugated backbone aligns favorably within the AR active site, while the terminal bromo-substituents enhance hydrophobic interactions, making it a viable lead compound for managing diabetic neuropathy and retinopathy .

Organometallic Utility: Ligand Design

Beyond its biological applications, CAS 115846-95-2 is a highly effective ligand in inorganic chemistry. As a direct analog of dibenzylideneacetone (DBA), it can coordinate to transition metals (e.g., Palladium, Ruthenium, Iron, and Copper) via its electron-deficient alkene bonds.

When synthesizing catalysts analogous to

References

-

National Center for Biotechnology Information (PubChem). "1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-" PubChem Compound Summary for CID 5127600. URL: [Link]

-

Tawfeeq, N. A., et al. "Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one." Acta Crystallographica Section E: Crystallographic Communications 75.6 (2019): 774-779. URL:[Link]

-

Mahal, A., et al. "Curcumin Analogues with Aldose Reductase Inhibitory Activity: Synthesis, Biological Evaluation, and Molecular Docking." ResearchGate (2023). URL:[Link]

-

Zhao, F., et al. "Synthesis and synergistic antifungal effects of monoketone derivatives of curcumin against fluconazole-resistant Candida spp." MedChemComm 8.5 (2017): 1093-1102. URL:[Link]

4,4'-Dibromo Distyryl Ketone: Physicochemical Profiling, Synthesis, and Therapeutic Applications of a Halogenated Bis-Chalcone

In the landscape of drug development, the structural optimization of natural product scaffolds remains a cornerstone of medicinal chemistry. 4,4'-dibromo distyryl ketone , formally known as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, is a highly conjugated monoketone curcuminoid (MKC) and bis-chalcone derivative. By replacing the unstable

This technical guide provides an in-depth analysis of its molecular architecture, standardized synthesis protocols, and emerging pharmacological applications, designed for researchers and application scientists evaluating novel Michael acceptor pharmacophores.

Structural Identity and Physicochemical Profiling

The therapeutic viability of any lead compound is dictated by its physicochemical properties. 4,4'-dibromo distyryl ketone exhibits a highly lipophilic profile, which facilitates passive diffusion across robust fungal and parasitic cell membranes, though it necessitates advanced formulation strategies (e.g., lipid nanoparticles) for systemic in vivo delivery.

Quantitative Data Summary

| Parameter | Value | Reference |

| IUPAC Name | (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | |

| Synonyms | Bis(4-bromostyryl) ketone; Bis(4-bromobenzylidene)acetone | |

| Molecular Formula | C₁₇H₁₂Br₂O | |

| Molecular Weight | 392.09 g/mol | |

| Exact Mass | 389.925 Da | |

| XLogP3 (Lipophilicity) | 5.5 | |

| Melting Point | 146 – 148 °C | |

| Physical State | Yellow to brown-black crystals |

Standardized Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis of 4,4'-dibromo distyryl ketone relies on a base-catalyzed Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetone.

Causality & Experimental Design

The choice of an ethanol/water solvent system is deliberate. Ethanol ensures the initial solubility of the aldehyde. As the reaction progresses, the highly conjugated, hydrophobic bis-chalcone product becomes insoluble in the aqueous-ethanolic mixture. This precipitation effectively removes the product from the solution, preventing reverse reactions and driving the equilibrium forward according to Le Chatelier's principle. The base (NaOH) is required to abstract the

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 2.0 equivalents of 4-bromobenzaldehyde in absolute ethanol under continuous magnetic stirring.

-

Enolate Generation: In a separate vial, mix 1.0 equivalent of acetone with a catalytic amount of 10% aqueous NaOH.

-

Condensation: Dropwise add the acetone/NaOH mixture to the aldehyde solution at 0–5 °C. Maintaining a low temperature suppresses side reactions, such as the self-condensation of acetone or the Cannizzaro reaction.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Isolation: Filter the resulting yellow/brown precipitate under vacuum and wash with cold distilled water until the filtrate reaches a neutral pH.

-

Purification: Recrystallize the crude product from hot absolute ethanol.

Self-Validating System

This protocol is inherently self-validating. The continuous formation of a precipitate serves as a real-time visual indicator of the reaction's progress. Complete consumption of the starting aldehyde is verified via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Finally, the purity of the isolated crystals is confirmed by a sharp melting point of 146–148 °C; any depression or broadening of this range immediately indicates the presence of unreacted starting materials or mono-condensation intermediates .

Figure 1: Claisen-Schmidt condensation workflow for 4,4'-dibromo distyryl ketone synthesis.

Molecular Architecture & Mechanistic Insights

The biological efficacy of 4,4'-dibromo distyryl ketone is rooted in its cross-conjugated dienone system. The central carbonyl group is flanked by two

The presence of the para-bromine atoms exerts a strong inductive electron-withdrawing effect, which increases the partial positive charge (

Figure 2: Mechanistic pathway of target enzyme inhibition via Michael addition.

Pharmacological & Biological Applications

Recent drug discovery campaigns have identified 4,4'-dibromo distyryl ketone as a versatile pharmacophore across multiple therapeutic areas:

Antifungal Synergy

The rise of fluconazole-resistant Candida species presents a critical clinical challenge. 4,4'-dibromo distyryl ketone has demonstrated potent synergistic effects when co-administered with fluconazole against resistant Candida tropicalis and Candida albicans. The mechanism involves the disruption of intracellular ATP content and the alteration of fungal cell membrane permeability, effectively re-sensitizing the pathogen to azole antifungals .

Aldose Reductase Inhibition

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, heavily implicated in the onset of diabetic complications (e.g., neuropathy and retinopathy). In vitro assays have shown that halogenated bis-chalcones inhibit AR activity. The rigid conformation and hydrophobic bromine substituents allow the molecule to anchor deeply within the AR active site, providing a structural basis for developing novel anti-diabetic therapeutics .

Antileishmanial & Antitoxoplasmal Activity

Zoonotic infections like leishmaniasis and toxoplasmosis lack safe, highly efficacious treatments. Recent evaluations of acetone-derived monoketone curcuminoids revealed that 4,4'-dibromo distyryl ketone is highly active against Leishmania major promastigotes (IC₅₀ ~ 6.6 µM) and amastigotes. Molecular docking studies confirm a high binding affinity for the L. major pteridine reductase 1 (PTR1) target, validating its potential as a lead compound for neglected tropical diseases .

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6278496, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one" PubChem, [Link]

-

Zhao, F., Dong, H.-H., Wang, Y.-H., et al. "Synthesis and synergistic antifungal effects of monoketone derivatives of curcumin against fluconazole-resistant Candida spp." MedChemComm, vol. 8, no. 5, 2017, pp. 1093-1102. [Link]

-

Kondhare, D., Deshmukh, S., & Lade, H. "Curcumin Analogues with Aldose Reductase Inhibitory Activity: Synthesis, Biological Evaluation, and Molecular Docking." Processes, vol. 7, no. 7, 2019, p. 417. [Link]

-

Robles, Y. R., Vieira, T. M., Koko, W., et al. "Antileishmanial and Antitoxoplasmal Activities of Acetone-Derived Monoketone Curcuminoids." ChemRxiv, 2025. [Link]

A Technical Guide to the Physical Properties of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physical and chemical properties of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, a symmetrical bis-chalcone derivative. This guide is designed to support research and development activities by offering detailed data, validated experimental protocols, and insights into the practical application of these properties.

Introduction and Chemical Identity

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one belongs to the family of curcuminoids or bis-chalcones, characterized by two aromatic rings connected by a five-carbon α,β-unsaturated ketone linker.[1] This highly conjugated system is the basis for many of its distinct physical properties and biological activities. The terminal 4-bromophenyl groups significantly influence the molecule's crystallinity, solubility, and electronic properties compared to its non-halogenated parent compound, dibenzalacetone. Understanding these fundamental properties is critical for its application in medicinal chemistry, materials science, and as a synthetic intermediate.

| Identifier | Value | Source |

| IUPAC Name | (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | [2] |

| Synonyms | 4,4'-Dibromo distyryl ketone, Bischalcone | [2] |

| CAS Number | 115846-95-2 | [3][4] |

| Molecular Formula | C₁₇H₁₂Br₂O | [2][3] |

| Molecular Weight | 392.09 g/mol | [4][5] |

| Exact Mass | 391.92344 Da | [2][3][4] |

Physicochemical and Spectroscopic Properties

The physical state and solubility of a compound are primary determinants of its handling, formulation, and application in both chemical and biological systems.

Physical State and Thermal Properties

-

Appearance: Pure (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is a pure yellow solid.[1] Its color is a direct result of the extended π-conjugated system, which absorbs light in the visible spectrum.

-

Melting Point: The melting point is a crucial indicator of purity. The reported range for this compound is 211-215 °C . A sharp melting range within this window typically signifies high purity.[1][5] The high melting point reflects a stable crystal lattice, likely enhanced by intermolecular interactions involving the bromine atoms.

Solubility Profile

Precise solubility data is often empirically determined and can vary with conditions. However, based on its structure—a large, nonpolar carbon skeleton with a polar carbonyl group—a general solubility profile can be established.

-

High Solubility: Soluble in chlorinated solvents like chloroform (CDCl₃) and dichloromethane (DCM).

-

Moderate Solubility: Sparingly soluble in solvents like absolute ethanol, which is often used for recrystallization.[1]

-

Insoluble: Practically insoluble in water due to its predominantly hydrophobic nature.

This solubility profile is critical for selecting appropriate solvents for synthesis, purification, and analytical characterization.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

| Technique | Key Data and Interpretation |

| ¹H NMR | (500MHz, CDCl₃): δ 7.67 (d, 2H), 7.54 (d, 4H), 7.45 (d, 4H), 7.02 (d, 2H). The chemical shifts and coupling patterns are characteristic of the vinylic and aromatic protons in the symmetrical structure.[1] |

| ¹³C NMR | (125MHz, CDCl₃): δ 188.22 (C=O), 141.83, 133.29, 131.74, 129.25, 125.69, 124.62. The peak at 188.22 ppm is indicative of the ketone carbonyl carbon.[1] |

| Infrared (IR) | νₘₐₓ 1643 cm⁻¹ (C=O stretch), 1581 cm⁻¹ (C=C stretch). The strong absorption at 1643 cm⁻¹ confirms the presence of the α,β-unsaturated ketone, which is at a lower frequency than a simple ketone due to conjugation.[1] |

| UV-Visible | λₘₐₓ 227 nm and 317 nm. These absorptions correspond to π-π* transitions within the extensive conjugated system of the molecule.[1] |

| HRMS (ES) | MH⁺, found: 392. This corresponds to the protonated molecule [C₁₇H₁₂Br₂O + H]⁺, confirming the molecular weight.[1] |

Experimental Methodologies

The following protocols outline standard procedures for the purification and characterization of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one.

Synthesis and Purification Workflow

The compound is typically synthesized via a Claisen-Schmidt (Aldol) condensation reaction between 4-bromobenzaldehyde and acetone, catalyzed by a base like sodium hydroxide.[1] The physical properties are then measured on the purified product.

Caption: Workflow for the synthesis and purification of the title compound.

Protocol 1: Recrystallization for Purification

Causality: Recrystallization is chosen to purify the crude solid product. The selection of absolute ethanol as the solvent is based on the compound's moderate solubility in it at high temperatures and poor solubility at low temperatures, allowing for efficient recovery of pure crystals upon cooling.[1]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of absolute ethanol.

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals.

-

Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

-

Isolation: Collect the purified yellow crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent before performing analytical tests.

Protocol 2: Characterization Workflow

Self-Validation: This workflow is self-validating because it uses multiple, independent analytical techniques to confirm the identity and purity of the compound. A correct melting point, combined with matching NMR, IR, and Mass Spectra, provides very high confidence in the final product's structure.

Caption: Integrated workflow for the physical characterization of the compound.

Structural Conformation and Crystallography

In the solid state, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exhibits a unique conformational structure. The molecule is not perfectly planar. While the olefinic double bonds are nearly coplanar with their attached 4-bromophenyl rings, the central C=C-C=O bonds adopt a mix of s-trans and s-cis conformations.[1] The dihedral angle between the two bromophenyl rings is approximately 51.56°.[1] In the crystal lattice, molecules are linked into zigzag chains primarily through weak C-H···π interactions.[1] This detailed structural information is invaluable for computational modeling, understanding intermolecular interactions, and designing crystal engineering experiments.

Conclusion

The physical properties of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one are well-defined, making it a suitable compound for advanced research. Its identity as a high-melting, crystalline yellow solid is readily confirmed by a suite of standard analytical techniques, including NMR, IR, and mass spectrometry. The established protocols for its purification and characterization provide a reliable framework for obtaining high-purity material, which is a prerequisite for any further study in drug development or materials science. The detailed spectroscopic and crystallographic data presented herein serve as a comprehensive reference for scientists working with this and related bis-chalcone compounds.

References

-

PubChem. (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. National Center for Biotechnology Information. [Link]

-

Hoffman Fine Chemicals. CAS 115846-95-2 | (1E,4E)-1,5-bis-(4-Bromophenyl)penta-1,4-dien-3-one. [Link]

-

PubChem. 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-. National Center for Biotechnology Information. [Link]

-

LookChem. 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-. [Link]

-

Sim, K. Y., et al. (2018). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 774–778. National Center for Biotechnology Information. [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | C17H12Br2O | CID 6278496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)- | C17H12Br2O | CID 5127600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

difference between cis and trans isomers of 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Executive Summary

This technical guide addresses the structural, spectroscopic, and functional differentiation between the cis (Z) and trans (E) isomers of 1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (often abbreviated as B2BrBC or simply the 4-bromo bis-chalcone derivative).

While the thermodynamically stable (1E,4E) isomer is the standard product of aldol condensation, the (1Z) isomers are critical in photopharmacology and specific binding assays due to their altered steric profile. This guide provides researchers with validated protocols for synthesis, photo-switching, and unambiguous identification using Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural & Thermodynamic Fundamentals

The molecule consists of two 4-bromophenyl rings connected by a central five-carbon spacer containing a ketone and two conjugated double bonds. The rigidity of the

The Isomers defined

-

Trans,Trans (1E, 4E): The phenyl rings are on opposite sides of the double bond relative to the carbonyl group.[1] This is the thermodynamically stable form found in the ground state. It crystallizes as yellow blocks and exhibits a planar or near-planar structure allowing maximum

-electron delocalization. -

Cis,Trans (1Z, 4E) & Cis,Cis (1Z, 4Z): These isomers place the phenyl ring and the carbonyl group on the same side of the double bond. They are kinetically unstable in the ground state and are typically generated via photoisomerization (UV irradiation). The cis geometry introduces significant steric strain between the phenyl rings and the carbonyl oxygen, disrupting planarity.

Crystal Data

X-ray diffraction studies of the stable (1E,4E) isomer reveal that the olefinic double bonds are coplanar with the attached 4-bromophenyl rings. However, the carbonyl group often adopts an s-cis conformation relative to one double bond and s-trans to the other in the solid state to minimize lattice energy [1].

Synthetic Pathways & Isolation[2]

The synthesis of the stable trans isomer is driven by thermodynamic control, while the cis isomer requires photochemical kinetic control.

Synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Method: Claisen-Schmidt Condensation. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[2]

Protocol:

-

Reagents: Dissolve 4-bromobenzaldehyde (20 mmol) and acetone (10 mmol) in Ethanol (50 mL).

-

Catalyst: Add 10% NaOH solution (5 mL) dropwise while stirring.

-

Reaction: Stir at room temperature for 2–4 hours. A yellow precipitate will form.

-

Workup: Filter the precipitate, wash with cold water (3x) to remove base, and wash with cold ethanol (1x).

-

Purification: Recrystallize from hot ethanol or ethyl acetate.

-

Yield: Typically 85–95%.

Generation of Cis Isomers (Photo-switching)

Method: UV-induced Photoisomerization. Protocol:

-

Dissolve the pure (1E,4E) isomer in CDCl

or DMSO (approx. 10 mM). -

Irradiate with UV light (

= 300–365 nm) for 10–60 minutes. -

Result: A photostationary state (PSS) is reached, containing a mixture of E,E, E,Z, and Z,Z isomers.

-

Note: These isomers are often inseparable by standard column chromatography due to rapid thermal reversion; analysis is usually performed in situ via NMR.

Workflow Visualization

Spectroscopic Characterization (The Core Distinction)

The most reliable method to distinguish these isomers is

NMR Coupling Constants ( Values)

According to the Karplus equation, the coupling constant depends on the dihedral angle between protons.[3]

-

Trans (E) Protons: Dihedral angle

.[3] Large -

Cis (Z) Protons: Dihedral angle

.[3] Smaller

Comparative Data Table

| Feature | (1E,4E)-Isomer (Trans) | (1Z)-Isomers (Cis) |

| Appearance | Bright yellow crystalline solid | generally exists in solution (mixture) |

| Vinylic Proton | 7.60 – 7.80 ppm (Doublet) | Upfield shift (typically 6.5 – 7.0 ppm) |

| Coupling Constant ( | 15.5 – 16.5 Hz | 10.0 – 12.5 Hz |

| UV-Vis | ~320–330 nm (Strong absorption) | Hypsochromic shift (Blue shift) |

| Stability | Stable at RT | Reverts to E form in dark/heat |

Critical QC Check: If your synthesized product shows a doublet with

Hz, you have the pure trans isomer. If you observe a secondary set of doublets withHz after leaving the sample in light, photoisomerization has occurred [2].

Biological Implications & Pharmacophore Binding

The geometric difference significantly impacts how the molecule interacts with biological targets, particularly in cancer research (cytotoxicity against PC-3, MCF-7 lines) [3].

Binding Affinity

-

Trans-Isomer: The planar, extended structure fits well into narrow hydrophobic pockets of enzymes (e.g., thioredoxin reductase or NF-

B signaling complexes). -

Cis-Isomer: The "bent" shape creates steric clash, often reducing binding affinity for standard targets. However, this shape change is exploited in photopharmacology , where light is used to "turn off" the drug's activity by converting it to the inactive cis form, or conversely, to fit a specific receptor that requires a bent ligand [4].

Reactivity (Michael Addition)

Both isomers possess the

Experimental Protocols

Protocol A: Verification of Isomeric Purity

-

Prepare a sample of 5 mg compound in 0.6 mL CDCl

. -

Acquire a standard

H NMR spectrum (minimum 300 MHz, preferably 500 MHz). -

Expand the region between 6.5 ppm and 8.0 ppm.

-

Identify the vinylic doublets.

-

Pass: Doublets at

7.7 ppm with -

Fail: Presence of doublets with

Hz (indicates light contamination).

-

Protocol B: Controlled Photo-Switching for Assays

-

Dissolve compound in DMSO to create a 10 mM stock.

-

Place the quartz cuvette/vial under a UV lamp (365 nm, 6W) at a distance of 5 cm.

-

Irradiate for 15 minutes.

-

Immediate Use: Aliquot immediately into biological assays. The half-life of the cis isomer varies but reversion can occur within hours in solution at 37°C.

Isomerization Pathway Diagram

References

-

Crystal structure and Hirshfeld surface analysis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Source: IUCrData / National Institutes of Health (PMC). URL:[Link]

-

Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its derivatives (Curcumin Analogs). Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed).[4] URL:[Link]

-

Trans-cis Photoisomerization of a Biomimetic Cyclocurcumin Analogue. Source: ChemRxiv / Royal Society of Chemistry. URL:[Link]

Sources

Solubility Profile of 4-Bromo Substituted Bischalcones: A Technical Guide

Executive Summary

The Paradox of Potency: 4-bromo substituted bischalcones represent a high-potential pharmacophore in drug discovery, exhibiting significant cytotoxicity against resistant cancer cell lines (e.g., MCF-7, PC-3) and antimicrobial properties. However, their development is frequently stalled by a critical physicochemical bottleneck: "Brick Dust" insolubility .

The introduction of the bromine atom at the para-position, while enhancing lipophilicity (LogP > 4.5) and facilitating halogen bonding with target proteins, simultaneously drives high crystal lattice energy. This results in compounds that are water-insoluble and prone to precipitation in biological media. This guide provides the definitive framework for profiling, analyzing, and overcoming the solubility limitations of this specific chemical class.

Part 1: The Physicochemical Landscape

To manipulate the solubility of 4-bromo bischalcones, one must first understand the structural forces at play. Unlike simple chalcones, the bis structure doubles the aromatic surface area, leading to aggressive

The "Brick Dust" Model

4-bromo bischalcones generally fall into BCS Class II or IV (Biopharmaceutics Classification System). They exhibit the classic "Brick Dust" profile:

-

High Melting Point (MP): Typically >140°C (often >200°C depending on the linker). High MP indicates strong intermolecular forces within the crystal lattice.

-

High Lipophilicity (LogP): The bromine substitution adds significant hydrophobicity. While unsubstituted bischalcones might have a LogP of ~3.5–4.0, the 4-bromo derivative often pushes LogP > 5.0.

The Bromine Effect

The bromine atom is not merely a hydrophobic bulk; it is an electron-withdrawing group that creates a "sigma-hole," capable of forming halogen bonds.

-

Impact on Solvation: Water molecules cannot effectively break the Br-mediated crystal lattice interactions.

-

Impact on Dissolution: The energy required to break the solute-solute bonds (crystal lattice) is far greater than the energy released by solute-solvent interactions in aqueous media.

Solubility Data Summary (Representative)

Values are generalized for the class based on thermodynamic trends.

| Solvent System | Solubility Classification | Est. Concentration Range | Mechanistic Insight |

| Water (pH 7.4) | Insoluble | < 1 µg/mL | High hydrophobic effect; inability to H-bond. |

| DMSO | Soluble | 50 – 150 mg/mL | High polarizability of DMSO disrupts |

| Ethanol (Cold) | Slightly Soluble | 1 – 5 mg/mL | Insufficient energy to overcome lattice enthalpy. |

| Ethanol (Hot) | Moderately Soluble | 10 – 25 mg/mL | Thermal energy overcomes lattice energy (standard recrystallization method). |

| Dichloromethane | Soluble | 20 – 50 mg/mL | "Like dissolves like" (non-polar interactions). |

Part 2: Experimental Determination Protocols

Expert Insight: Do not rely on kinetic solubility (precipitation from DMSO stocks) for lead optimization. 4-bromo bischalcones form supersaturated solutions in DMSO that crash out unpredictably in aqueous buffers. Thermodynamic solubility is the only self-validating metric for this class.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for accurate profiling.

Materials:

-

4-bromo bischalcone (solid powder).

-

Solvent media (Water, pH 1.2, pH 6.8, pH 7.4 buffers).

-

0.45 µm PTFE Syringe Filters (Do not use Nylon; brominated compounds may bind).

-

HPLC-UV/Vis system.

Workflow:

-

Supersaturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake at 37°C for 48 to 72 hours .

-

Note: Standard 24h protocols often fail for bischalcones due to slow dissolution kinetics caused by the rigid crystal structure.

-

-

Sedimentation: Allow vials to stand for 4 hours or centrifuge at 10,000 rpm for 10 mins.

-

Filtration: Filter supernatant through 0.45 µm PTFE filter.

-

Validation Step: Discard the first 200 µL of filtrate to saturate non-specific binding sites on the filter membrane.

-

-

Quantification: Dilute filtrate with Acetonitrile (1:1) to prevent precipitation inside the HPLC injector. Analyze via HPLC-UV (typically 254 nm or 300-350 nm depending on conjugation).

Visualization: Solubility Decision Tree

Caption: Decision workflow prioritizing thermodynamic assessment over kinetic screening to avoid false positives due to supersaturation.

Part 3: Solubility Profile Analysis & Interpretation

pH-Dependent Solubility Profile

Unlike hydroxy-chalcones, 4-bromo bischalcones are typically non-ionizable in the physiological pH range (1–8), unless they possess auxiliary functional groups (e.g., -COOH, -NH2).

-

Observation: The solubility profile will remain flat across pH 1.2 (Gastric), pH 6.8 (Intestinal), and pH 7.4 (Blood).

-

Implication: pH manipulation is not a viable strategy for solubilization.

Structure-Solubility Relationship (SSR)

The 4-bromo substitution creates a specific SSR profile:

-

Symmetry Penalty: If the bischalcone is symmetric (e.g., bromine on both rings), the crystal lattice energy maximizes, lowering solubility further.

-

Linker Effect:

-

Cyclohexanone linkers: Increase rigidity

Lower Solubility. -

Acetone linkers: Higher flexibility

Slightly Higher Solubility.

-

Visualization: Factors Influencing Solubility

Caption: Interplay of physicochemical factors. High planarity and lipophilicity drive lattice energy up, suppressing aqueous solubility.

Part 4: Strategies for Solubilization

Given the intrinsic insolubility, formulation strategies are required for biological assays.

Co-Solvent Systems (In Vitro)

For cell-based assays, avoid simple DMSO dilutions which may crash out in media.

-

Recommended System: DMSO (0.5%) + PEG400 (10%) + Water.

-

Why: PEG400 acts as an interfacial tension reducer, stabilizing the hydrophobic bischalcone aggregates.

Cyclodextrin Complexation

-

Mechanism: The hydrophobic cavity of

-Cyclodextrin ( -

Advantage: The bromine atom forms favorable dispersion interactions within the CD cavity, significantly enhancing apparent solubility without chemical modification.

Solid Dispersions

-

Method: Solvent evaporation using PVP-K30 or HPMC.

-

Goal: Convert the crystalline "brick dust" into an amorphous state, removing the lattice energy barrier to dissolution.

References

-

BenchChem. (2025).[1][2][3][4] Physicochemical Properties of 4'-Bromochalcone: A Technical Guide. Retrieved from

-

Enamine. (2024). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

-

ACS Omega. (2024). Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences. American Chemical Society. Retrieved from

-

MDPI. (2026). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes. Retrieved from

-

SciSpace. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. USP General Chapter.[5] Retrieved from

Sources

Electronic Properties of Conjugated Dienones with Halogen Substituents

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists

Executive Summary: The Halogen Tuning Knob

Conjugated dienones represent a privileged scaffold in medicinal chemistry, serving as versatile Michael acceptors for targeted covalent inhibition. The strategic introduction of halogen substituents (F, Cl, Br, I) at the

This guide analyzes the electronic perturbations caused by halogenation, providing a causal link between atomic properties (electronegativity, polarizability) and macroscopic behavior (reactivity, spectral signatures).

Electronic Architecture & Molecular Orbitals

The reactivity of a conjugated dienone is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Halogens perturb this system through two competing mechanisms:

-

Inductive Withdrawal (-I): Stabilizes the LUMO, increasing electrophilicity. Dominant in Fluorine.

-

Mesomeric Donation (+M): Destabilizes the HOMO (and to a lesser extent the LUMO), decreasing electrophilicity. Dominant in Fluorine and Chlorine due to orbital overlap (

or

The "Band Gap" Trend

As we move down the halogen group, the

Visualization: Electronic Perturbation

The following diagram illustrates the net electronic effect of

Caption: Interplay of Inductive and Mesomeric effects. Fluorine exerts strong competing effects, while Iodine acts primarily as a polarizable sink, softening the electrophile.

Spectroscopic Signatures (The Fingerprint)

Identifying halogenated dienones requires recognizing specific shifts in UV-Vis and NMR spectra. These shifts are diagnostic of the halogen's electronic influence.

UV-Vis Absorption Trends

Substitution at the

| Substituent ( | Electronic Driver | |

| Hydrogen (-H) | Reference (e.g., 280 nm) | Baseline conjugation |

| Fluorine (-F) | +0–5 nm | Strong +M opposes -I; minimal gap change. |

| Chlorine (-Cl) | +10–15 nm | Moderate polarizability. |

| Bromine (-Br) | +20–30 nm | Significant polarizability; lower energy transitions. |

| Iodine (-I) | +40–60 nm | High polarizability; "Heavy Atom" effect reduces gap significantly. |

C NMR: The Heavy Atom Effect

The most critical diagnostic in

| Nucleus | Characteristic Shift ( | Coupling ( | Notes |

| C- | 150 – 165 ppm | Deshielded. Distinctive doublet. | |

| C- | 125 – 135 ppm | N/A | Slight deshielding vs H. |

| C- | 110 – 120 ppm | N/A | Slight shielding. |

| C- | 80 – 100 ppm | N/A | Strongly Shielded. Diagnostic peak.[1] |

Technical Insight: Do not mistake the upfield shift of an

-iodo carbon (~90 ppm) for ancarbon. It is an center shielded by the large electron cloud of Iodine.

Reactivity Profile: The Michael Acceptor

In drug discovery, conjugated dienones are often designed as "warheads" to covalently modify cysteine residues in proteins (e.g., in kinases or proteases). The halogen substituent dictates the rate and reversibility of this reaction.

Electrophilicity Trend (Thia-Michael Addition)

Contrary to simple electronegativity trends, the reaction rate with soft nucleophiles (like thiols/cysteine) often follows:

- -Fluorine: Deactivating. The strong C-F bond and hard electronic shell repel the soft sulfur nucleophile. Furthermore, the +M effect of F destabilizes the transition state for nucleophilic attack.

- -Bromine/Iodine: Activating. The polarizability stabilizes the developing negative charge in the transition state. However, Iodine can sometimes be too bulky (steric hindrance) or act as a leaving group (substitution instead of addition).

Mechanism Visualization

The following diagram details the pathway for cysteine targeting.

Caption: Pathway of Covalent Inhibition. The halogen (X) modulates the energy of the Transition State.

Experimental Protocol: Synthesis of -Iodo-Dienone

Objective: Synthesis of (2E,4E)-2-iodo-1,5-diphenylpenta-2,4-dien-1-one via direct iodination. This protocol avoids toxic tin reagents often used in Stille couplings.

Reagents

-

(2E,4E)-1,5-diphenylpenta-2,4-dien-1-one (Starting Dienone): 1.0 equiv.

-

Iodine (

): 2.0 equiv. -

DMAP (4-Dimethylaminopyridine): 1.2 equiv.

-

Solvent: Pyridine/CCl

(1:1) or DCM (Greener alternative).

Step-by-Step Methodology

-

Activation: Dissolve the starting dienone (1 mmol) in DCM (10 mL). Add DMAP (1.2 mmol) and stir at room temperature for 10 minutes to form the activated complex.

-

Iodination: Add Iodine (

, 2.0 mmol) slowly to the mixture. The solution will turn dark. -

Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane:EtOAc 8:2). The product (

-iodo) is typically less polar than the starting material.-

Note: If reaction is sluggish, heat to reflux (40°C).

-

-

Quench: Once conversion is >90%, quench with saturated aqueous

(Sodium Thiosulfate) to remove excess iodine. The organic layer should turn from dark purple/brown to pale yellow. -

Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with 1M HCl (to remove DMAP/Pyridine), then Brine.

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel).-

Yield Expectation: 75-85%.

-

Characterization Checklist

-

H NMR: Disappearance of the

-

C NMR: Look for the diagnostic C-

References

-

Electronic Effects in Organic Semiconductors

- Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry.

-

UV-Vis & Band Gap Trends

- Effect of halogen substitution on the electronic and optical behavior of organic semiconductors.

-

NMR Chemical Shifts (Heavy Atom Effect)

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate.[2]

-

-

Reactivity & Michael Addition Rates

- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols. PMC / Journal of Medicinal Chemistry.

-

Synthesis of

-Iodo Ketones:

Sources

- 1. (2E,4E)-5-Phenyl-penta-2,4-dien-1-OL | C11H12O | CID 10397093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]

- 5. organic-chemistry.org [organic-chemistry.org]

Technical Guide: The Discovery, Synthesis, and Pharmacological Optimization of Para-Bromo Dibenzalacetone Analogs

Executive Summary

This technical guide analyzes the para-bromo analogs of dibenzalacetone (1,5-bis(4-bromophenyl)-1,4-pentadien-3-one), a scaffold structurally related to curcumin but optimized for metabolic stability and bioavailability. While the parent compound dibenzalacetone (DBA) dates back to the late 19th century, the para-bromo derivative represents a rational medicinal chemistry evolution designed to enhance the electrophilicity of the

Historical Genesis & Chemical Framework

The Claisen-Schmidt Origins (1881)

The fundamental scaffold of dibenzalacetone was born from the pioneering work of Rainer Ludwig Claisen and J.G.[1][2] Schmidt in 1881.[1][2][3] Working independently, they established the base-catalyzed condensation of aromatic aldehydes with ketones—now known as the Claisen-Schmidt Condensation .[2]

-

Original Discovery: The reaction of benzaldehyde with acetone in an alkaline medium yielded a yellow, crystalline solid (DBA).

-

Early Utility: Initially, DBA was utilized for its optical properties (UV absorption) and as a ligand in organometallic chemistry (e.g.,

), rather than as a therapeutic agent.

The Shift to Pharmacophore (The Curcumin Connection)

In the late 20th century, researchers identified Curcumin (diferuloylmethane) as a potent anti-inflammatory and anti-cancer agent. However, curcumin suffers from rapid metabolic degradation (hydrolysis of the

This led to the development of Monocarbonyl Analogs of Curcumin (MACs) . By deleting the unstable methylene bridge and retaining the conjugated enone system, scientists created the DBA scaffold. The introduction of a bromine atom at the para position (4,4'-dibromo) was a strategic Structure-Activity Relationship (SAR) decision:

-

Steric Bulk: Modulates fit within the binding pockets of targets like Glutathione S-Transferase (GST).

-

Lipophilicity: Halogenation increases the partition coefficient (

), enhancing passive transport across cell membranes. -

Electronic Effect: The electron-withdrawing inductive effect of Bromine enhances the electrophilicity of the

-carbon, increasing reactivity toward thiols (cysteine residues).

Synthetic Pathways & Optimization

The synthesis of 4,4'-dibromodibenzalacetone is a classic crossed-aldol condensation. However, achieving high purity and yield requires strict control over stoichiometry and temperature to prevent polymerization or mono-condensation byproducts.

Reaction Logic

The reaction proceeds via the formation of an enolate ion from acetone, which attacks the carbonyl carbon of the 4-bromobenzaldehyde. This is followed by dehydration to form the enone. The process repeats to attach the second aromatic ring.

Optimized Protocol: 4,4'-Dibromodibenzalacetone

Reagents:

-

4-Bromobenzaldehyde (20 mmol, 3.70 g)

-

Acetone (10 mmol, 0.58 g)

-

Sodium Hydroxide (10% aqueous solution)

-

Ethanol (95%)[4]

Step-by-Step Methodology:

-

Catalyst Preparation: Dissolve NaOH (2.5 g) in water (25 mL) and ethanol (20 mL). Cool the solution to 15°C in an ice bath. Rationale: Lower temperature prevents the Cannizzaro reaction side-pathway.

-

Reactant Addition: Mix 4-bromobenzaldehyde and acetone in a separate beaker. Slowly add this mixture to the stirring alkaline solution over 15 minutes.

-

Critical Control Point: Rapid addition favors the mono-benzalacetone product. Slow addition ensures the acetone enolate is immediately consumed by the aldehyde.

-

-

Reaction Phase: Stir vigorously at room temperature (20-25°C) for 2 hours. A yellow flocculent precipitate will form.[3]

-

Quenching & Isolation: Filter the precipitate using a Buchner funnel. Wash with cold distilled water until the filtrate pH is neutral.

-

Purification: Recrystallize from hot ethyl acetate or ethanol.

-

Validation: Pure crystals should be pale yellow needles.

-

Melting Point: Expect 180°C - 185°C (distinctly higher than unsubstituted DBA at ~110°C due to halogen bonding).

-

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic workflow for the production of 4,4'-dibromodibenzalacetone via Claisen-Schmidt condensation.

Mechanistic Pharmacology (The "Why")

The therapeutic potential of p-bromo DBA analogs relies on their ability to act as Michael Acceptors .

The Michael Acceptor Concept

The

Key Molecular Targets

| Target Protein | Mechanism of Action | Biological Outcome |

| NF-kB Pathway | Inhibits IKK (IkB Kinase) via cysteine modification. Prevents phosphorylation of IkB. | Anti-inflammatory: Prevents NF-kB translocation to the nucleus; suppresses cytokine production.[5] |

| GSTs (Glutathione S-Transferases) | Covalent binding to the catalytic cysteine of GST. | Chemosensitization: Prevents tumor cells from detoxifying chemotherapeutic drugs. |

| Thioredoxin Reductase | Inhibition of the enzyme active site. | Apoptosis: Increases cellular Reactive Oxygen Species (ROS), triggering cancer cell death. |

The "Para-Bromo" Advantage (SAR)

Why use Bromine specifically?

-

Hammett Constant (

): The p-Br group has a positive -

Lipophilicity (

): Bromine significantly increases the

Pathway Visualization

Figure 2: Pharmacological mechanism of action showing dual targeting of NF-kB and GST pathways leading to apoptosis.

Experimental Validation Protocols

To ensure scientific integrity, the synthesized analog must be validated both chemically and biologically.

Chemical Validation (Self-Validating)

-

1H NMR (Nuclear Magnetic Resonance):

-

Look for the disappearance of the aldehyde proton signal (~10 ppm).

-

Verify the trans-trans geometry of the alkene protons. The coupling constant (

) should be 15–16 Hz , characteristic of trans isomers.

-

-

TLC (Thin Layer Chromatography):

-

Mobile phase: Hexane:Ethyl Acetate (8:2).

-

The product will have a higher

value than the starting aldehyde due to the loss of the polar carbonyl hydrogen bonding capability.

-

Biological Validation: Cysteine Binding Assay

To confirm the Michael acceptor capability without using live cells immediately:

-

Incubate the analog with Cystamine or N-acetylcysteine (NAC) in phosphate buffer (pH 7.4).

-

Monitor UV-Vis absorbance over time.

-

A shift in

or a decrease in the enone peak intensity confirms the formation of the thiol-adduct.

Future Outlook

The para-bromo dibenzalacetone scaffold is currently evolving into "hybrid" drug design. Current research focuses on:

-

Asymmetric Analogs: One ring containing p-bromo (for lipophilicity) and the other containing a solubilizing group (e.g., pyridine) to improve water solubility for intravenous delivery.

-

Nanocarriers: Encapsulating these hydrophobic analogs in liposomes to improve bioavailability in vivo.

References

-

Claisen, L. & Claparède, A. (1881).[2] Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft.

-

Das, U., et al. (2007). Synthesis and cytotoxic activity of 1,5-diaryl-3-oxo-1,4-pentadienes. Bioorganic & Medicinal Chemistry Letters.

-

Weber, W.M., et al. (2006). Activation of NFkappaB is inhibited by curcumin and related enones. Bioorganic & Medicinal Chemistry.

-

Liang, G., et al. (2009). Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin. Bioorganic & Medicinal Chemistry Letters.

-

Anand, P., et al. (2008). Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature. Biochemical Pharmacology.

Sources

Methodological & Application

Application Notes and Protocols for the Claisen-Schmidt Reaction: Synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Introduction: The Strategic Importance of the Claisen-Schmidt Condensation

The Claisen-Schmidt reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the condensation of an enolizable ketone with a non-enolizable aromatic aldehyde.[1] This crossed aldol condensation is particularly valuable for its ability to construct α,β-unsaturated ketones, or chalcones, which are pivotal intermediates in the synthesis of a wide array of biologically active compounds and materials. The reaction's efficiency is enhanced by the use of an aromatic aldehyde lacking α-hydrogens, which prevents self-condensation and leads to a more controlled product distribution.[2]

This application note provides a detailed, field-proven protocol for the synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, a symmetrical dibenzalacetone derivative, through the base-catalyzed condensation of 4-bromobenzaldehyde and acetone. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide comprehensive characterization and safety data. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a robust and reproducible method for the preparation of this and similar compounds.

Reaction Mechanism and Rationale

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The key steps are as follows:

-

Enolate Formation: A strong base, typically sodium hydroxide, deprotonates an α-hydrogen from acetone. This is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. Acetone is an ideal ketone for this reaction due to the presence of acidic α-hydrogens on both sides of the carbonyl group.[1]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The aldehyde is a good electrophile, and since it lacks α-hydrogens, it cannot enolize, thus preventing unwanted side reactions.

-

Aldol Addition: This attack forms a β-hydroxy ketone (an aldol addition product).

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield a conjugated enone. This dehydration is thermodynamically driven by the formation of a stable, extended conjugated system.

-

Second Condensation: As acetone has α-hydrogens on both sides, the reaction can proceed a second time with another molecule of 4-bromobenzaldehyde to form the final, symmetrical dibenzalacetone product.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzaldehyde | 185.03 | 5.0 g | 0.027 |

| Acetone | 58.08 | 0.78 g (1.0 mL) | 0.0135 |

| Sodium Hydroxide | 40.00 | 1.0 g | 0.025 |

| Ethanol (95%) | - | 50 mL | - |

| Deionized Water | - | 50 mL | - |

Equipment

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

Recrystallization apparatus

Synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

-

Preparation of the Reaction Mixture: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.027 mol) of 4-bromobenzaldehyde and 1.0 mL (0.0135 mol) of acetone in 50 mL of 95% ethanol. Place a magnetic stir bar in the flask.

-

Preparation of the Base Solution: In a separate beaker, dissolve 1.0 g (0.025 mol) of sodium hydroxide in 50 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction Initiation: While stirring the ethanolic solution of the aldehyde and ketone, slowly add the sodium hydroxide solution. A precipitate should begin to form.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 30 minutes. The color of the mixture will change, and a significant amount of solid will precipitate.

-

Isolation of the Crude Product: After 30 minutes, cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing the Crude Product: Wash the collected solid with three portions of cold deionized water to remove any remaining sodium hydroxide and other water-soluble impurities.

-

Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.

Purification by Recrystallization

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of the product.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation of Pure Product: Collect the purified yellow, block-like crystals by vacuum filtration.[3]

-

Drying: Dry the purified crystals to obtain the final product. An expected yield of approximately 88.6% has been reported for this procedure.[3]

Characterization of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Physical Properties

-

Appearance: Pure yellow solid[3]

-

Melting Point: 211 °C (484 K)[3]

-

Molecular Formula: C₁₇H₁₂Br₂O

-

Molar Mass: 392.09 g/mol

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 1643 | C=O stretch | α,β-unsaturated ketone |

| 1581 | C=C stretch (alkene) | Conjugated diene |

| 1480 | C=C stretch (aromatic) | Aromatic ring |

| 1066 | C-Br stretch | Aryl bromide |

| 979 | C-H bend (trans-alkene) | Trans-disubstituted alkene |

The strong absorption at 1643 cm⁻¹ is characteristic of a conjugated ketone. The peak at 979 cm⁻¹ confirms the trans geometry of the double bonds.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃):

The ¹H NMR spectrum confirms the structure and stereochemistry of the product.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.67 | d | 2H | H-4 (vinyl protons β to carbonyl) |

| 7.54 | d | 4H | H-3 (aromatic protons ortho to vinyl group) |

| 7.45 | d | 4H | H-2 (aromatic protons meta to vinyl group) |

| 7.02 | d | 2H | H-1 (vinyl protons α to carbonyl) |

The downfield shift of the vinyl protons confirms their position within a conjugated system. The doublet splitting pattern of the aromatic protons is characteristic of a 1,4-disubstituted benzene ring.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, CDCl₃):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 188.22 | C=O (ketone) |

| 141.83 | C-4 (vinyl carbon β to carbonyl) |

| 133.29 | Aromatic C-Br |

| 131.74 | Aromatic C-H |

| 129.25 | Aromatic C-H |

| 125.69 | C-1 (vinyl carbon α to carbonyl) |

| 124.62 | Aromatic quaternary carbon |

The signal at 188.22 ppm is indicative of the carbonyl carbon in an α,β-unsaturated ketone.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and characterization of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this protocol. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. All manipulations should be carried out in a well-ventilated fume hood.

-

4-Bromobenzaldehyde: Irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Sodium Hydroxide: Causes severe skin burns and eye damage. Handle with extreme care to avoid contact.[6]

-

Ethanol: Flammable liquid and vapor.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

References

-

Fun, H. K., et al. (2018). Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 774–778. [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

-

PubChem. (n.d.). (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. [Link]

-

LookChem. (n.d.). 1,4-Pentadien-3-one, 1,5-bis(4-bromophenyl)-, (1E,4E)-. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Sodium hydroxide solution. [Link]

-

Byju's. (n.d.). Claisen-Schmidt Condensation. [Link]

-

Chemistry LibreTexts. (2023). 23.4: The Claisen Condensation Reaction. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one | C17H12Br2O | CID 6278496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of a conformationally unsymmetrical bischalcone: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chegg.com [chegg.com]

- 6. compoundchem.com [compoundchem.com]

recrystallization solvents for purifying 4,4'-dibromo distyryl ketone

An Application Guide to the Purification of 4,4'-Dibromo Distyryl Ketone via Recrystallization

Abstract

This technical guide provides a detailed framework for the purification of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, commonly known as 4,4'-dibromo distyryl ketone, using the fundamental technique of recrystallization. Synthesized typically via a double Claisen-Schmidt condensation, the crude product often contains residual starting materials and side products that necessitate removal to ensure high purity for subsequent applications in materials science and drug development. This document elucidates the core principles of solvent selection, provides detailed, step-by-step protocols for single-solvent and mixed-solvent recrystallization, and offers troubleshooting guidance. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable method to obtain high-purity crystalline 4,4'-dibromo distyryl ketone.

Introduction to Purification of 4,4'-Dibromo Distyryl Ketone

4,4'-Dibromo distyryl ketone is a symmetrical α,β-unsaturated ketone, a class of compounds known for its diverse chemical reactivity and potential as a building block in organic synthesis. The parent compound, dibenzylideneacetone (distyryl ketone), is widely used as a ligand in organometallic chemistry.[1] The introduction of bromine atoms at the para positions of both phenyl rings significantly modifies the electronic properties and molecular weight of the compound, making it a subject of interest for materials science and pharmaceutical research.

The primary synthetic route to this class of compounds is the Claisen-Schmidt condensation between an aldehyde (4-bromobenzaldehyde) and a ketone (acetone).[2] This reaction, while effective, can result in a crude product containing impurities such as unreacted 4-bromobenzaldehyde, self-condensation products, and other side-products. For most applications, and especially for analytical characterization and biological screening, a high degree of purity is paramount. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to separate the desired compound from impurities, yielding a highly purified, crystalline final product.[3]

The Principle of Recrystallization: A Mechanistic View

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The foundational principle is that the solubility of most organic solids increases significantly with temperature.

The process involves four key stages:

-

Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a near-saturated solution.

-

Filtration (Optional): If insoluble impurities are present, a hot filtration is performed to remove them.

-

Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution, forming a pure crystal lattice that excludes the impurity molecules.

-

Isolation: The purified crystals are collected by vacuum filtration, leaving the soluble impurities behind in the cold solvent (mother liquor).

The Criticality of Solvent Selection: The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent for 4,4'-dibromo distyryl ketone should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

-

Low Solvating Power at Low Temperatures: The compound should be sparingly or poorly soluble in the cold solvent to maximize recovery (yield) upon cooling.

-

Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent the solute from melting and separating as an oil ("oiling out"), a phenomenon that hinders purification. Given the high melting points of analogous structures like 4,4'-dibromobenzophenone (183-185 °C) and 4,4'-dibromo-trans-stilbene (212 °C), "oiling out" is not a primary concern for 4,4'-dibromo distyryl ketone with common solvents.[4][5]

-

Inertness: The solvent must not react chemically with the compound.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals during drying.

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Recommended Solvent Systems for 4,4'-Dibromo Distyryl Ketone

Based on extensive literature for the recrystallization of chalcones, dibenzylideneacetones, and other brominated aromatic ketones, the following solvents are recommended for screening.[1][2][6][7] Ethanol is often the solvent of choice for this class of compounds.[3][8][9]

| Solvent System | Boiling Point (°C) | Rationale & Suitability | Polarity |

| Ethanol (95%) | ~78 °C | Highly Recommended. Chalcones and related structures frequently show ideal solubility profiles in ethanol. It is a protic solvent that can engage in hydrogen bonding, but the large, nonpolar structure of the target molecule should ensure low solubility at room temperature.[7] | Polar Protic |

| Ethyl Acetate | 77 °C | Recommended. The parent compound, dibenzylideneacetone, is effectively recrystallized from ethyl acetate.[1] It offers a good balance of polarity to dissolve the compound when hot. | Polar Aprotic |

| Isopropanol | 82 °C | Recommended. Similar properties to ethanol and can be a suitable alternative.[7] | Polar Protic |

| Toluene | 111 °C | Possible. A non-polar aromatic solvent that may provide a good solubility differential, especially for a large, relatively nonpolar molecule. Good for dissolving when hot. | Non-Polar |

| Ethanol / Water | Variable | Good for Mixed-Solvent System. Use if the compound is too soluble in pure ethanol at room temperature. The compound is dissolved in hot ethanol (the "good" solvent), and water (the "bad" solvent) is added dropwise until the solution becomes turbid, then redissolved with a drop of ethanol before cooling.[10] | Mixed |

| Dichloromethane / Hexane | Variable | Good for Mixed-Solvent System. Use if the compound is highly soluble in a polar solvent like dichloromethane (DCM) but insoluble in a non-polar solvent like hexane. Dissolve in minimal hot DCM and add hexane until turbidity appears. | Mixed |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol describes the standard and most frequently successful method for purifying substituted chalcones.

Materials:

-

Crude 4,4'-dibromo distyryl ketone

-

95% Ethanol

-

Erlenmeyer flasks (two sizes)

-

Hotplate with stirring capability

-

Watch glass (to cover the flask)

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-